N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. The compound has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is its broad range of potential therapeutic applications. The compound has been shown to have activity against a range of different diseases and conditions. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide. One potential direction is to investigate the compound's potential use in combination with other drugs to enhance its therapeutic potential. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Finally, the compound's potential use in the treatment of neurodegenerative diseases could be investigated further.
In conclusion, N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound with significant potential for therapeutic applications. Its broad range of activity against various diseases and conditions makes it an exciting target for future drug development. Further research is needed to fully understand the compound's mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS2/c1-14-3-2-11-9(14)16-5-7(15)13-8-12-4-6(10)17-8/h2-4H,5H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHXPVSGSHIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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